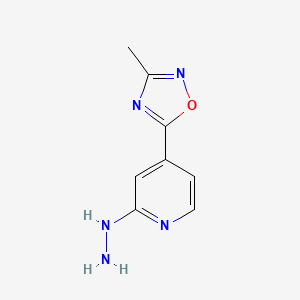

2-氢肼基-4-(3-甲基-1,2,4-噁二唑-5-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of the 1,2,4-oxadiazole family, which has been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular formula of “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is C8H9N5O, with an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用

Energetic Materials

The compound is similar to 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole, which has been used in the synthesis of new energetic materials . These materials show excellent performance and reliable safety . They are characterized using various techniques, including differential scanning calorimetry (DSC), infrared spectroscopy (IR), elemental analysis, and 1 H and 13 C NMR spectroscopy .

Detonation Performance

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have been used to evaluate explosive properties . Detonation pressures and velocities were calculated using EXPLO5 (V6.01) . These calculations were carried out utilizing experimental data, including density and heat of formation .

Synthesis of 1,2,4-Oxadiazolium Salts

The compound can be used in the synthesis of 1,2,4-oxadiazolium salts . These salts are useful in various synthetic strategies .

Functionalization of 1,2,4-Oxadiazoles

“2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” can be used in the functionalization of 1,2,4-oxadiazoles . This process is useful for obtaining 1,2,4-oxadiazolium salts .

Microwave Irradiation (MWI) Applications

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have been used in applications of Microwave Irradiation (MWI) . The application of MWI demonstrated several advantages in comparison with the classical synthetic strategies, e.g., remarkably short reaction time, high yields and simple purification .

Inhibitory Effects

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have shown good inhibitory effects . All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

作用机制

While the specific mechanism of action for “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is not mentioned in the retrieved papers, 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

未来方向

The future directions for “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” and similar compounds lie in their potential as anti-infective agents. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms . The 1,2,4-oxadiazole derivatives, including “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine”, could be potential alternative templates for discovering novel antibacterial agents .

属性

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-10-7(4-6)12-9/h2-4H,9H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKSDEKEXVLYKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2680807.png)

![2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2680808.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2680809.png)

![4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2680811.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2680813.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylurea](/img/structure/B2680819.png)

![3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680820.png)